Fmoc-D-Leu-OH

Beschreibung

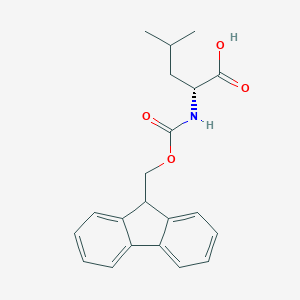

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23NO4/c1-13(2)11-19(20(23)24)22-21(25)26-12-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-10,13,18-19H,11-12H2,1-2H3,(H,22,25)(H,23,24)/t19-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBPJQFCAFFNICX-LJQANCHMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114360-54-2 | |

| Record name | (2R)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-4-methylpentanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-(9-Fluorenylmethoxycarbonyl)-D-leucine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/98ZC4255U2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies and Chemical Transformations of Fmoc D Leu Oh

Strategies for the Enantioselective Synthesis of Fmoc-D-Leu-OH and its Precursors

The production of enantiomerically pure this compound hinges on the synthesis of its precursor, D-leucine. As the naturally abundant form is L-leucine, specialized asymmetric techniques are required to obtain the D-enantiomer.

Asymmetric synthesis provides a direct route to D-amino acids by creating a chiral center from a prochiral starting material. One of the primary methods is the asymmetric hydrogenation of α,β-unsaturated amino acid derivatives (dehydro-a-amino acids) or Schiff bases. renyi.hu This reaction typically employs chiral transition metal complexes, often based on rhodium, as catalysts. renyi.hu The catalyst's chiral ligands guide the hydrogenation process to selectively produce one enantiomer over the other. renyi.hu

Another approach involves the stereoselective alkylation of glycine (B1666218) equivalents. renyi.hu In this method, a chiral auxiliary is attached to glycine to form a chiral enolate, which then reacts with an alkylating agent. The auxiliary directs the approach of the electrophile, leading to the preferential formation of one diastereomer. Subsequent removal of the auxiliary yields the desired enantiomerically enriched amino acid.

Enzymatic resolution is a powerful and widely used method for separating racemic mixtures (containing both D- and L-isomers) of amino acids or their derivatives. google.comrsc.org This technique leverages the high stereoselectivity of enzymes, which catalyze reactions on only one of the enantiomers in a racemic substrate. google.com

For the production of D-leucine, a common strategy involves the enzymatic hydrolysis of a racemic mixture of N-acetyl-D,L-leucine. google.com Enzymes such as aminoacylase, derived from sources like hog kidney or molds, selectively hydrolyze the N-acetyl group from L-leucine, leaving N-acetyl-D-leucine unreacted. google.com The resulting mixture of L-leucine and N-acetyl-D-leucine can then be easily separated. The isolated N-acetyl-D-leucine is subsequently hydrolyzed to yield pure D-leucine.

Another enzymatic method uses D-amino acid oxidase. nih.govsnmjournals.org This enzyme specifically oxidizes the D-amino acid in a racemic mixture, allowing for the isolation of the unreacted L-amino acid. nih.gov While this specific example isolates the L-isomer, the principle can be adapted. For instance, L-amino acid oxidase can be used to selectively remove the L-isomer from a racemic mixture, leaving the D-isomer behind. rsc.org Proteolytic enzymes have also been employed to selectively hydrolyze esters of N-acyl-D,L-leucine, enabling the separation of the D- and L-optical antipodes. google.com

Table 1: Comparison of Enzymatic Resolution Methods for D-Leucine Precursors

| Method | Enzyme Class | Typical Substrate | Principle of Separation | Reference |

|---|---|---|---|---|

| Asymmetric Hydrolysis | Aminoacylase | N-acetyl-D,L-leucine | Selective deacetylation of the L-enantiomer, allowing separation from the unreacted N-acetyl-D-leucine. | google.com |

| Kinetic Resolution | Protease | N-acyl-D,L-leucine ester | Selective hydrolysis of the L-enantiomer ester, leaving the D-enantiomer ester intact for separation. | google.comresearchgate.net |

| Oxidative Deamination | L-amino acid oxidase | D,L-leucine | Selective oxidation of the L-enantiomer to its corresponding α-keto acid, leaving the D-leucine unreacted. | rsc.org |

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to control the stereochemical outcome of a subsequent reaction. renyi.hunumberanalytics.com After the desired stereocenter has been created, the auxiliary is removed and can often be recovered for reuse. jst.go.jp

In the context of D-amino acid synthesis, a common strategy involves attaching a chiral auxiliary to a glycine derivative. The auxiliary then directs the stereoselective alkylation of the α-carbon. Evans' oxazolidinone auxiliaries are a well-known example of this approach. renyi.hu An N-acyl oxazolidinone derived from glycine can be deprotonated to form a chiral enolate, which is then alkylated with high diastereoselectivity. renyi.hu Hydrolysis of the resulting product removes the auxiliary and provides the desired D-amino acid.

Other notable chiral auxiliaries used in amino acid synthesis are derived from natural products like camphor (B46023) or pinene. numberanalytics.comjst.go.jp For example, a Schiff base formed between a glycine ester and (1S, 2S, 5S)-2-hydroxypinan-3-one can be alkylated to achieve an efficient asymmetric synthesis of D-α-amino acid derivatives. jst.go.jp

Table 2: Examples of Chiral Auxiliaries in Amino Acid Synthesis

| Auxiliary Type | Origin/Structure | Key Reaction Step | Reference |

|---|---|---|---|

| Oxazolidinones | Derived from amino alcohols (e.g., D-phenylalaninol) | Asymmetric alkylation of N-acyl imide enolates. | renyi.hu |

| Pinanone Derivatives | Derived from α-Pinene | Asymmetric alkylation of a chiral Schiff base from glycine. | jst.go.jp |

| Sultams | Camphor-derived | Asymmetric alkylation of a sultam-derived glycinate (B8599266) equivalent. | jst.go.jp |

Enzymatic Resolution Techniques

Optimized Coupling Chemistries for this compound in Peptide Synthesis

The formation of a peptide bond (amidation) is the central reaction in peptide synthesis. The carboxyl group of an incoming Fmoc-protected amino acid, such as this compound, must be activated to react efficiently with the free amino group of the growing peptide chain, which is typically anchored to a solid support. masterorganicchemistry.com

A variety of coupling reagents have been developed to facilitate efficient peptide bond formation while minimizing side reactions, most notably racemization. bachem.comglobalresearchonline.net Racemization at the α-carbon of the activated amino acid is a significant risk, which would lead to the undesired incorporation of the L-isomer (epimerization). peptide.comnih.gov Additives are often used in conjunction with coupling reagents to suppress this side reaction and enhance coupling efficiency. peptide.com

Carbodiimides are a classic and widely used class of coupling reagents in peptide synthesis. globalresearchonline.netpeptide.com They function by reacting with the carboxylic acid of this compound to form a highly reactive O-acylisourea intermediate. nih.gov This intermediate is then susceptible to nucleophilic attack by the N-terminal amine of the peptide chain, forming the desired peptide bond. nih.gov

N,N'-Dicyclohexylcarbodiimide (DCC) was one of the first carbodiimides used for peptide synthesis. nih.gov A major characteristic of DCC is that its byproduct, dicyclohexylurea (DCU), is largely insoluble in most organic solvents used for synthesis, such as dichloromethane (B109758) (DCM) and dimethylformamide (DMF). globalresearchonline.netpeptide.com While this precipitation can be advantageous in solution-phase synthesis by driving the reaction forward, it is problematic in solid-phase peptide synthesis (SPPS) because the insoluble urea (B33335) can clog the resin beads and instrument tubing. peptide.comnih.gov

N,N'-Diisopropylcarbodiimide (DIC) is an alternative to DCC that is much better suited for SPPS. peptide.comnih.gov The byproduct of DIC, diisopropylurea (DIU), is soluble in common SPPS solvents and can be easily washed away from the resin support. peptide.comnih.gov This has made DIC a preferred carbodiimide (B86325) reagent for automated SPPS using the Fmoc strategy. bachem.com

To mitigate the risk of racemization associated with the highly reactive O-acylisourea intermediate, an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) is almost always included in carbodiimide-mediated couplings. peptide.comnih.gov The O-acylisourea rapidly reacts with HOBt to form a less reactive but more stable OBt active ester. nih.gov This active ester is less prone to racemization and still sufficiently reactive to couple efficiently with the amine component. peptide.com

Table 3: Comparison of DCC and DIC as Coupling Reagents in Peptide Synthesis

| Feature | N,N'-Dicyclohexylcarbodiimide (DCC) | N,N'-Diisopropylcarbodiimide (DIC) | Reference |

|---|---|---|---|

| Primary Application | Solution-phase peptide synthesis | Solid-phase peptide synthesis (SPPS) | peptide.comnih.gov |

| Byproduct | Dicyclohexylurea (DCU) | Diisopropylurea (DIU) | globalresearchonline.netpeptide.com |

| Byproduct Solubility | Insoluble in most common organic solvents (e.g., DMF, DCM) | Soluble in common SPPS solvents | peptide.comnih.gov |

| Racemization Risk | High without additives; formation of O-acylisourea can lead to oxazolone (B7731731) formation and racemization. | Similar to DCC; requires an additive like HOBt or OxymaPure to suppress racemization. | peptide.comnih.govnih.gov |

| Advantages | Insoluble byproduct simplifies purification in solution-phase reactions. | Soluble byproduct makes it ideal for automated SPPS as it can be easily washed away. | bachem.compeptide.com |

| Disadvantages | Insoluble byproduct clogs resin and tubing in SPPS. | Can react with certain additives (e.g., OxymaPure) under specific conditions to form side products. | peptide.comnih.gov |

Investigation of Coupling Reagents and Additives

Phosphonium (B103445) and Aminium Salts (e.g., PyBOP, HATU, HBTU)

Phosphonium and aminium-based reagents are among the most effective coupling agents used in modern peptide synthesis, particularly for sterically hindered amino acids like this compound. These reagents facilitate the rapid and efficient formation of amide bonds by activating the carboxyl group of the amino acid.

(Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP) is a phosphonium salt-based reagent that has been successfully employed for coupling this compound. nih.govmdpi.com In a typical procedure, PyBOP is used in conjunction with a tertiary base, such as N,N-diisopropylethylamine (DIPEA), in a polar aprotic solvent like N,N-dimethylformamide (DMF). nih.gov The activation proceeds through the formation of a benzotriazolyl-ester intermediate, which is highly reactive towards the free amine of the growing peptide chain on the solid support.

1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) and (1H-Benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HBTU) are aminium-based reagents (also classified as uronium-type) widely favored for their high coupling efficiency and low rates of racemization. google.comuni-frankfurt.deglbiochem.com HATU, which contains the 7-aza-1-hydroxybenzotriazole (HOAt) moiety, is particularly potent and is often the reagent of choice for difficult couplings, including the introduction of this compound. google.comnih.gov The activation mechanism involves the formation of a highly reactive OAt- or OBt-ester. These reagents are typically used with a base like DIPEA or N-methylmorpholine (NMM) in solvents such as DMF or N-methylpyrrolidone (NMP). mdpi.comgoogle.com For instance, the synthesis of wollamide B analogues involved using HATU and DIPEA in NMP for coupling steps, including that of Fmoc-L-Leu-OH, a stereoisomer with similar steric demands. mdpi.com

The selection of the specific reagent can depend on the complexity of the peptide sequence and the position of the D-amino acid.

| Reagent | Type | Typical Base | Common Solvent(s) |

| PyBOP | Phosphonium | DIPEA | DMF |

| HATU | Aminium/Uronium | DIPEA, NMM | DMF, NMP |

| HBTU | Aminium/Uronium | DIPEA | DMF, NMP |

Uronium-based Reagents

Uronium-based reagents, such as HBTU, HATU, and TBTU ((1H-Benzotriazol-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate), are cornerstone activators in Fmoc-SPPS. google.comuni-frankfurt.deresearchgate.net Their mechanism of action involves the reaction with the carboxylate of this compound (formed in the presence of a base like DIPEA) to generate an unstable uronium species that rapidly rearranges to form a highly reactive benzotriazolyl active ester (OBt- or OAt-ester). uni-frankfurt.de This active ester is then susceptible to nucleophilic attack by the N-terminal amine of the resin-bound peptide, forming the desired peptide bond. The guanidinium (B1211019) by-product is stable and generally does not interfere with the reaction. The use of these reagents has been documented in the synthesis of complex peptides where this compound is a constituent. uni-frankfurt.de

Oxyma Pure and Related Additives

Ethyl cyano(hydroxyimino)acetate, known as Oxyma Pure or simply Oxyma, has emerged as a superior additive for peptide bond formation, often replacing traditional benzotriazole-based additives like 1-hydroxybenzotriazole (HOBt) and HOAt. mdpi.com A key advantage of Oxyma is its enhanced safety profile, as it is non-explosive. mdpi.com

In the context of coupling this compound, Oxyma is most frequently used with carbodiimides, such as N,N'-diisopropylcarbodiimide (DIC). The DIC/Oxyma combination is highly effective for minimizing racemization, a critical consideration for D-amino acids. mdpi.comcore.ac.uk The reaction proceeds via the formation of an O-acylisourea intermediate from DIC and the carboxyl group of this compound, which then reacts with Oxyma to form a reactive Oxyma-ester. This ester is more stable than the O-acylisourea, reducing the risk of side reactions, yet sufficiently reactive to ensure efficient acylation of the peptide amine. This methodology has been applied in the synthesis of various peptides, including the synthesis of a laxaphycin B analogue and a nodupetide analogue, where this compound was coupled using a DIC/Oxyma protocol. mdpi.comresearchgate.net

Reaction Kinetics and Mechanistic Studies of Peptide Bond Formation

The kinetics of peptide bond formation involving this compound are significantly influenced by steric factors. The bulky isobutyl side chain of leucine (B10760876) presents a steric shield around the carboxyl group, which can slow down the rate of both the activation step and the subsequent aminolysis step.

The reaction mechanism with aminium/uronium or phosphonium reagents proceeds in two main stages:

Activation: The carboxyl group of this compound is converted into a reactive ester (e.g., OAt-ester with HATU). This step is generally very fast, often completing within minutes.

Coupling: The N-terminal amine of the growing peptide chain attacks the carbonyl carbon of the active ester. This is typically the rate-determining step and is highly dependent on the steric environment of both the activated amino acid and the N-terminal amine.

For sterically demanding couplings, such as those involving this compound, reaction times may need to be extended, or a double coupling protocol may be employed to drive the reaction to completion. acs.org The use of additives like Oxyma or HOAt is mechanistically crucial as they act as acyl transfer catalysts that not only accelerate the coupling but also suppress racemization. Racemization can occur via the formation of a 5(4H)-oxazolone intermediate, but the high reactivity of the OAt/Oxyma esters promotes rapid aminolysis, outcompeting the oxazolone formation pathway.

Influence of Solvent Systems and Concentration on Coupling Efficiency

The choice of solvent and the concentration of reagents are critical parameters that dictate the efficiency of coupling reactions in SPPS. researchgate.netnih.gov

Solvent Systems: The solvent must effectively solvate the growing peptide chain, the solid support, and the reagents. N,N-Dimethylformamide (DMF) is the most common solvent, but for sequences prone to aggregation, N-methylpyrrolidone (NMP) or the use of chaotropic salts or solvent mixtures (e.g., DCM/DMF) may be beneficial. google.comcore.ac.uknih.gov For example, syntheses involving this compound have been successfully performed in DMF, DCM/DMF (1:1), and NMP. mdpi.comgoogle.comcore.ac.uk The solvent's ability to swell the resin is paramount for ensuring that reactive sites are accessible.

Concentration: Coupling efficiency is directly related to the concentration of the activated amino acid and the resin-bound amine. Standard protocols often use a 3- to 5-fold molar excess of the Fmoc-amino acid and coupling reagents over the resin loading capacity. In difficult couplings, increasing the concentration or the molar excess can help to drive the reaction forward according to Le Châtelier's principle. However, excessively high concentrations can sometimes promote side reactions or aggregation. The optimal concentration is a balance between maximizing reaction rate and minimizing unwanted side products. For instance, cyclization reactions, which are intramolecular couplings, are performed under high dilution (1–5 mM concentration) to disfavor intermolecular oligomerization. mdpi.com

| Parameter | Influence on Coupling Efficiency | Common Practice for this compound |

| Solvent | Affects resin swelling, solvation of peptide chain, and reagent solubility. | DMF, NMP, DCM/DMF mixtures. mdpi.comgoogle.comcore.ac.uk |

| Concentration | Higher concentration increases reaction rate but can also promote aggregation. | 3-5 fold molar excess of reagents for standard couplings. nih.gov |

Advanced Deprotection Strategies for the Fmoc Group in the Context of D-Amino Acids

The removal of the fluorenylmethyloxycarbonyl (Fmoc) protecting group is a fundamental step in Fmoc-based SPPS. While typically achieved with piperidine (B6355638), alternative methods are sought to address side reactions associated with specific sequences or D-amino acids.

Non-Piperidine Based Cleavage Methods

While a 20% solution of piperidine in DMF is the standard for Fmoc deprotection, concerns over piperidine-induced side reactions, such as the formation of piperidide adducts or aspartimide formation, have led to the exploration of alternative bases. researchgate.nettdcommons.org For D-amino acids, ensuring complete and clean deprotection without epimerization at the adjacent C-terminus residue is critical.

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU): DBU is a non-nucleophilic, sterically hindered base that can effectively cleave the Fmoc group. It is typically used at low concentrations (e.g., 2% in DMF). researchgate.net In some protocols, DBU is used in combination with a small amount of piperidine (e.g., a mixture of 2% DBU and 2% piperidine) to trap the released dibenzofulvene adduct, preventing side reactions. researchgate.net The use of 2% DBU in DMF has been reported for the removal of the Fmoc group after anchoring this compound to a resin. researchgate.net

Other Bases: Other bases such as morpholine (B109124) have also been investigated as piperidine alternatives, although they are generally less reactive and require longer reaction times or elevated temperatures. google.com Formic acid has also been mentioned as a potential reagent for Fmoc deprotection. tdcommons.org The choice of a non-piperidine based method depends on the specific peptide sequence and the desire to avoid particular side products associated with the standard piperidine protocol.

Amine Scavengers and Alternatives to Piperidine

The standard method for Fmoc group removal involves treatment with a 20% solution of piperidine in a solvent like N,N-dimethylformamide (DMF). google.com Piperidine acts as a base to abstract the acidic proton on the fluorene (B118485) ring, initiating an elimination reaction that liberates the free amine of the peptide chain. embrapa.br The released dibenzofulvene (DBF) is then trapped by piperidine to prevent it from reacting with the newly deprotected amine, which would terminate the peptide chain elongation. researchgate.net

However, piperidine is a regulated substance, prompting research into alternatives. An effective alternative must be a good base for deprotection and an efficient scavenger for DBF. Several compounds have been investigated as replacements. researchgate.net

Alternatives to Piperidine:

4-Methylpiperidine: This secondary amine shows comparable efficiency to piperidine in both Fmoc removal and DBF scavenging. researchgate.net It is not a controlled substance, making it a convenient substitute. researchgate.net

Pyrrolidine (B122466): Similar in basicity to piperidine, pyrrolidine is also an effective reagent for Fmoc deprotection and DBF scavenging. researchgate.net

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU): DBU is a non-nucleophilic base that can be used for Fmoc deprotection, often in lower concentrations (e.g., 2% in DMF). researchgate.net It is particularly useful in cases of slow or incomplete deprotection.

Piperazine (B1678402): As a weaker base, piperazine can be used to remove the Fmoc group and has been shown to reduce the incidence of certain side reactions. rsc.org Combining piperazine with DBU has been reported as a rapid and efficient deprotection solution. rsc.org

3-(diethylamino)propylamine (DEAPA): Identified as a viable greener alternative to piperidine, DEAPA has been shown to minimize side products like diastereoisomers and aspartimide-containing derivatives. doi.orgrsc.org

Morpholine: This base is considered a greener option and can efficiently remove the Fmoc group while minimizing side reactions such as diketopiperazine and aspartimide formation. google.com

| Alternative Reagent | Key Characteristics | References |

|---|---|---|

| 4-Methylpiperidine | Efficient Fmoc removal and DBF scavenging; not a controlled substance. | researchgate.netresearchgate.net |

| Pyrrolidine | Similar basicity and efficacy to piperidine. | researchgate.net |

| DBU | Strong, non-nucleophilic base; useful for difficult sequences. | researchgate.net |

| Piperazine | Weaker base; can reduce certain side reactions. Often used with DBU. | rsc.orgrsc.org |

| DEAPA | Greener alternative; minimizes diastereoisomers and aspartimide formation. | doi.orgrsc.org |

| Morpholine | Greener option; minimizes diketopiperazine and aspartimide formation. | google.com |

Minimization of Side Reactions during Deprotection (e.g., Aspartimide Formation)

During Fmoc deprotection, the basic conditions can promote side reactions, particularly aspartimide formation when an aspartic acid residue is present in the peptide chain. oup.com This intramolecular cyclization can lead to the formation of β- and α-peptides, as well as piperidide adducts, which are difficult to separate from the target peptide. oup.com

Strategies to Minimize Aspartimide Formation:

Modification of Deprotection Conditions: Adding an acidic additive like 1-hydroxybenzotriazole (HOBt) to the piperidine deprotection solution can suppress aspartimide formation. oup.comuva.nl Using a weaker base like piperazine instead of piperidine has also been shown to be effective. rsc.orguva.nl

Use of Sterically Hindered Side-Chain Protecting Groups: Employing bulkier protecting groups on the aspartic acid side chain, such as 3-methylpent-3-yl (Mpe), can sterically hinder the formation of the succinimide (B58015) ring. uva.nl

Backbone Protection: The introduction of a temporary, sterically demanding group, like the 2-hydroxy-4-methoxybenzyl (Hmb) group, on the nitrogen atom of the preceding amino acid can effectively block aspartimide formation. oup.com

Derivatization and Functionalization of this compound

Modification of the Carboxyl Group for Esterification and Amidation

The carboxyl group of this compound is the reactive site for forming peptide bonds (amides) or ester bonds. In SPPS, this compound is activated and coupled to the free amino group of the growing peptide chain attached to the resin. rsc.org

Amidation: The formation of an amide bond is the cornerstone of peptide synthesis. This is typically achieved by activating the carboxylic acid of this compound using a variety of coupling reagents.

| Coupling Reagent Class | Examples | Mechanism/Notes | References |

|---|---|---|---|

| Carbodiimides | DIC (N,N'-Diisopropylcarbodiimide) | Forms a reactive O-acylisourea intermediate. Often used with additives like HOBt or OxymaPure to suppress racemization. | rsc.org |

| Phosphonium Salts | PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) | Forms an active ester in situ. | researchgate.net |

| Aminium/Uronium Salts | HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) | Highly efficient coupling reagents that form active esters. | rsc.orgoup.com |

Esterification: While less common for the direct modification of a single amino acid in the context of subsequent peptide synthesis, the carboxyl group can be converted to an ester. In depsipeptide synthesis, which incorporates ester bonds into the peptide backbone, an Fmoc-protected amino acid can be coupled to a hydroxy acid. rsc.org For example, this compound could be esterified with a hydroxy-functionalized molecule using standard esterification methods, such as carbodiimide-mediated coupling in the presence of an activating agent like DMAP (4-Dimethylaminopyridine). rsc.org

Introduction of Orthogonal Protecting Groups

The side chain of leucine is an isobutyl group, which is a saturated hydrocarbon and generally unreactive. Therefore, the introduction of orthogonal protecting groups directly onto the side chain of this compound is not a standard practice as there is no functional group to protect. Instead, orthogonality is achieved by using amino acids that do contain side-chain functional groups (like lysine (B10760008), aspartic acid, or cysteine) protected with groups like Alloc, Dde, or Mtt as described in section 1.3.1.2. sigmaaldrich.comresearchgate.net

In synthetic strategies, if a modifiable side chain at a specific position is desired, a different amino acid with a functionalized side chain would be used in place of D-leucine.

Side Chain Engineering for Enhanced Properties

Direct chemical modification of the isobutyl side chain of an incorporated D-leucine residue within a peptide is chemically challenging due to its lack of reactivity. Therefore, "side chain engineering" for leucine typically involves the synthesis of leucine analogs with modified side chains, which are then incorporated into peptides as Fmoc-protected building blocks.

Fluorination: The introduction of fluorine atoms into the leucine side chain can significantly alter the properties of a peptide. Fluorinated side chains can enhance thermal stability, influence hydrophobicity, and affect protein-protein interactions. doi.org Synthetic routes have been developed to create fluorinated analogs of leucine that can then be used in peptide synthesis. doi.org

Hydrophobic Clustering: The branched aliphatic side chains of leucine, isoleucine, and valine are known to form hydrophobic clusters that are critical for the structure and stability of proteins. researchgate.netnih.gov The strategic placement of D-leucine can be used to engineer peptides with enhanced stability by contributing to these hydrophobic cores, which can protect the peptide backbone from solvent exposure and degradation. nih.gov The incorporation of D-amino acids, including D-leucine, can also induce specific secondary structures, such as helices, which can be crucial for the peptide's biological activity. mdpi.com

Synthesis of this compound Derivatives for Bioconjugation

The development of this compound derivatives is crucial for bioconjugation, the process of linking peptides to other biomolecules to enhance their therapeutic efficacy or for diagnostic purposes. chemimpex.com These derivatives are engineered to incorporate reactive handles that facilitate covalent bonding to proteins, polymers, or nanoparticles. For instance, the synthesis of derivatives with terminal alkyne or azide (B81097) functionalities allows for their participation in "click chemistry" reactions, such as copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC). These reactions are highly efficient and orthogonal to biological functional groups, making them ideal for creating stable bioconjugates under mild conditions.

Researchers have also focused on synthesizing this compound derivatives containing other reactive groups, such as maleimides or activated esters, to enable conjugation to thiol or amine groups on target biomolecules. chemimpex.com This versatility allows for the creation of a wide array of peptide-based therapeutics and diagnostic tools with enhanced targeting and delivery capabilities. chemimpex.com

Novel Synthetic Routes and Methodologies for this compound-Containing Constructs

Recent advancements in synthetic chemistry have introduced innovative techniques that streamline the synthesis of peptides containing this compound, offering improvements in speed, efficiency, and purity.

Microwave-assisted solid-phase peptide synthesis (SPPS) has emerged as a powerful tool for accelerating the synthesis of peptides, including those containing sterically hindered residues like D-leucine. google.comresearchgate.net The application of microwave energy significantly reduces the time required for both the deprotection of the Fmoc group and the coupling of subsequent amino acids. researchgate.net For example, coupling reactions that would typically take 45 minutes can be completed in as little as 5 minutes with microwave irradiation. google.comresearchgate.net This rapid heating minimizes aggregation and side reactions, such as racemization, leading to higher purity of the final peptide product. researchgate.netresearchgate.net

| Synthesis Step | Conventional SPPS Time | Microwave-Assisted SPPS Time |

| Fmoc Deprotection | >15 minutes | ~3 minutes |

| Amino Acid Coupling | ~45 minutes | ~5 minutes |

Table 1: Comparison of reaction times for key steps in conventional versus microwave-assisted SPPS. google.comresearchgate.net This acceleration is particularly beneficial for the synthesis of long or complex peptide sequences where cumulative reaction times can be substantial.

Flow chemistry offers a continuous and automated approach to peptide synthesis, providing precise control over reaction parameters and enhancing reproducibility. chimia.ch In the context of D-peptide synthesis, automated fast-flow peptide synthesis (AFPS) has been developed to rapidly produce proteins composed of D-amino acids. researchgate.net This technology utilizes a variable-bed flow reactor where reagents are passed through a solid support resin, allowing for efficient coupling and washing steps. vapourtec.com The ability to pre-heat and pre-activate amino acids before they contact the resin further increases reaction kinetics, which is particularly advantageous for sterically demanding couplings involving residues like this compound. vapourtec.com This method has proven effective for the rapid, multi-gram synthesis of peptides.

While chemical synthesis methods are dominant, enzymatic approaches for peptide synthesis are gaining attention due to their high stereospecificity and mild reaction conditions. rsc.org D-aminopeptidases are enzymes that can be used to synthesize peptides containing D-amino acids. rsc.orgrsc.org Although challenges remain in efficiently incorporating D-amino acids using enzymes that naturally prefer L-isomers, engineered proteases with modified catalytic activities are being developed to overcome these limitations. rsc.org Computational studies have been employed to understand the stereospecificity of these enzymes and to guide the engineering of proteases with enhanced capabilities for D-peptide synthesis. rsc.org

Chemoenzymatic peptide synthesis (CEPS) combines the flexibility of chemical synthesis with the high selectivity of enzymatic catalysis. formulationbio.comrsc.org This hybrid approach is particularly useful for the synthesis of D-amino acid-containing peptides. nih.gov One strategy involves the enzymatic activation of a D-amino acid to form an aminoacyl-AMP intermediate, which then undergoes a nucleophilic attack by another amino acid to form a peptide bond. nih.gov This method has been successfully used to synthesize various dipeptides containing D-amino acids. nih.gov Another chemoenzymatic strategy involves the use of nonribosomal peptide synthetase (NRPS) domains, which can be engineered to incorporate D-amino acids into peptide chains. nih.gov

Solid-Phase Peptide Synthesis (SPPS) Methodologies Incorporating this compound

Resin Selection and Loading Strategies

2-Chlorotrityl chloride (2-CTC) resin is widely favored for synthesizing peptides with a C-terminal carboxylic acid. almacgroup.com Its key advantage lies in the high acid lability of the linker, which allows the peptide to be cleaved under exceptionally mild acidic conditions, preserving acid-sensitive side-chain protecting groups for subsequent fragment condensation strategies. mdpi.com

The loading of this compound onto 2-CTC resin is an esterification reaction typically performed in the presence of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine, in a non-polar solvent like dichloromethane (DCM). mdpi.comuci.edu The bulky nature of the trityl group and the steric hindrance from the base help prevent racemization of the amino acid. After the initial loading, any remaining reactive chlorotrityl sites on the resin must be "capped" to prevent the formation of deletion sequences. This is commonly achieved by treating the resin with methanol. mdpi.comuci.edu The loading process can be conducted under various conditions, with protocols optimized for efficiency and scale.

Table 1: Representative Loading Protocols for this compound on 2-Chlorotrityl Chloride Resin

| Parameter | Protocol 1 almacgroup.com | Protocol 2 | Protocol 3 mdpi.com |

| This compound (eq.) | 2.0 - 2.3 | 4 | 1 |

| Base (eq.) | DIPEA (2.3 - 2.6) | DIPEA (8) | DIPEA |

| Solvent | DCM | DCM | DCM |

| Reaction Time | Not specified | 2 hours | Not specified |

| Temperature | Not specified | 40 °C | Room Temperature |

| Capping Agent | Not specified | Methanol | Methanol |

For the synthesis of peptides with a C-terminal amide, Rink Amide resin is a standard choice in Fmoc-based SPPS. uci.eduiris-biotech.de The linker is designed to release a peptide amide upon cleavage with strong acid, typically trifluoroacetic acid (TFA). iris-biotech.de

Unlike loading onto 2-CTC resin, attaching this compound to a Rink Amide resin involves forming an amide bond. The process begins with the removal of the terminal Fmoc protecting group from the resin's linker, usually with a 20% solution of piperidine in N,N-dimethylformamide (DMF), to expose the free amine. google.com Subsequently, this compound is activated and coupled to this amine. Standard coupling reagents such as N,N'-diisopropylcarbodiimide (DIC) in the presence of an additive like OxymaPure® are commonly used. Coupling efficiency can be challenging, particularly with sterically hindered secondary amines on the resin, sometimes requiring double coupling or specialized reagents like PyBOP. nih.gov

Table 2: Example Coupling Conditions for this compound on Rink Amide Resin

| Parameter | Protocol 1 | Protocol 2 |

| This compound (eq.) | 4 | 1.5 |

| Coupling Reagents (eq.) | DIC (4), Oxyma (4.4) | DIC (1.5), OxymaPure (1.5) |

| Solvent | DMF | DMF |

| Reaction Time | 2 hours | 1 hour |

| Pre-activation | No | 1 minute |

| Capping | Acetic Anhydride (B1165640) / DIPEA | Not specified |

Beyond the workhorse 2-CTC and Rink Amide resins, other solid supports are employed for more specialized synthetic goals.

Wang Resin: Similar to 2-CTC resin, Wang resin is used to produce peptides with a C-terminal carboxylic acid. iris-biotech.de However, it requires stronger acidic conditions for cleavage, typically 50% TFA in DCM, which simultaneously removes many common side-chain protecting groups. iris-biotech.de Pre-loaded Fmoc-D-Leu-Wang resin is commercially available. sigmaaldrich.com

Sieber Amide Resin: This resin is an alternative to Rink Amide for producing peptide amides. It is more acid-sensitive than the Rink linker, allowing cleavage under milder TFA conditions, which can be advantageous for sensitive sequences. iris-biotech.de

Hydrazone Resins: For the synthesis of peptide hydrazides, which are valuable intermediates for fragment ligation via the azide method, specialized hydrazone resins can be employed. The linker is stable to standard Fmoc-SPPS conditions but can be cleaved to yield the C-terminal hydrazide. iris-biotech.de

Rink Amide Resins

Monitoring and Optimization of Coupling and Deprotection Steps in SPPS

Fmoc-Deprotection Monitoring: The removal of the Fmoc group with piperidine releases a dibenzofulvene-piperidine adduct, which has a distinct UV absorbance. iris-biotech.de This property allows for the quantitative monitoring of the deprotection step by measuring the absorbance of the filtrate spectrophotometrically (typically around 301 nm). This method can also be used to determine the initial loading capacity of the resin. iris-biotech.depeptideweb.com

Coupling Reaction Monitoring: The completion of the coupling step (i.e., the full consumption of free amines on the resin-bound peptide) is commonly monitored using qualitative colorimetric tests. The Kaiser (ninhydrin) test is the most prevalent method. iris-biotech.de A small sample of the peptidyl-resin is heated with ninhydrin (B49086) reagents; the presence of free primary amines results in a dark blue or violet color, while a yellow or colorless result indicates a complete coupling reaction. iris-biotech.de For real-time, automated monitoring, techniques measuring the refractive index of the reaction solution have been developed, where a stable refractive index indicates the completion of either a coupling or deprotection reaction. csic.es

Strategies for Difficult Sequences and Aggregation Suppression

During the synthesis of long or hydrophobic peptides, inter-chain and intra-chain hydrogen bonding can lead to on-resin aggregation. This causes the peptide chains to collapse, hindering the accessibility of reagents to the N-terminal amine and leading to incomplete coupling and deprotection, a phenomenon known as "difficult sequences." frontiersin.orgnih.gov Sequences containing bulky, hydrophobic residues like leucine are susceptible to this issue.

Several strategies have been developed to mitigate aggregation:

Backbone Protection: Introducing temporary protecting groups onto the backbone amide nitrogen, such as 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb), disrupts the hydrogen bonding patterns that lead to aggregation. nih.govresearchgate.net These groups are introduced as part of a dipeptide building block, for example, Fmoc-Aaa-(Dmb)Gly-OH, and are removed during the final acid cleavage. researchgate.net

Pseudoprolines: The introduction of a pseudoproline dipeptide, which is a temporary cyclic derivative of Ser or Thr, acts as a "kink" in the peptide backbone. frontiersin.org This structural disruption effectively breaks up the formation of stable secondary structures like β-sheets, improving solvation and reaction kinetics. frontiersin.org

Chaotropic Agents and Special Solvents: In some cases, adding chaotropic salts or using alternative solvent systems with enhanced swelling and solvation properties, such as N-methylpyrrolidone (NMP) or mixtures containing hexafluoro-2-propanol (HFIP), can help overcome aggregation. frontiersin.org

Cleavage from Solid Support and Post-Synthetic Processing

The final step of SPPS is the cleavage of the synthesized peptide from the resin, often accompanied by the simultaneous removal of side-chain protecting groups. The specific cleavage cocktail used depends heavily on the type of resin linker and the amino acid composition of the peptide. sigmaaldrich.com

Cleavage from Acid-Sensitive Resins (e.g., 2-CTC): For peptides synthesized on hyper-acid-sensitive resins like 2-CTC, cleavage can be achieved with very mild acid, such as 1-5% TFA in DCM or 20% hexafluoroisopropanol (HFIP) in DCM. mdpi.comoup.com This approach is ideal for generating fully protected peptide fragments that can be used in further solution-phase ligations.

Standard TFA Cleavage: For more robust linkers like Wang or Rink Amide, a strong acid cocktail is required. A common mixture is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (B1312306) (TIS). sigmaaldrich.com

The Role of Scavengers: During acidolysis, the protecting groups (e.g., t-Butyl, Trityl) are released as highly reactive carbocations. These cations can re-attach to and modify nucleophilic residues in the peptide sequence, such as Tryptophan, Methionine, Cysteine, and Tyrosine. To prevent these side reactions, "scavengers" are added to the cleavage cocktail to trap the reactive cations. sigmaaldrich.com TIS is an effective scavenger for trityl cations, while water helps with t-butyl cations. For peptides containing Cysteine, a thiol-based scavenger like 1,2-ethanedithiol (B43112) (EDT) is often necessary. sigmaaldrich.com

After cleavage, the peptide is typically precipitated from the TFA solution using cold diethyl ether, collected by centrifugation, washed, and then dried. The crude peptide is then purified, most commonly by reverse-phase high-performance liquid chromatography (RP-HPLC).

Solution-Phase Peptide Synthesis Methodologies Utilizing this compound

Solution-phase peptide synthesis (SPPS), a classical yet continually relevant methodology, offers a powerful alternative to solid-phase techniques, particularly for the large-scale production of peptides and the synthesis of complex sequences. acs.org In this approach, reactions are carried out in a homogenous solution, and intermediates are isolated and purified after each step. This compound serves as a fundamental building block in these syntheses. chemimpex.com Its fluorenylmethoxycarbonyl (Fmoc) protecting group is stable to a wide range of reaction conditions but can be selectively removed using a mild base, typically piperidine, which is a cornerstone of its utility in iterative peptide elongation. wikipedia.org The D-configuration of the leucine residue is incorporated to influence the peptide's secondary structure and enhance its proteolytic stability. The choice of solution-phase methods is often dictated by the target peptide's length and complexity, with this strategy being particularly advantageous for preparing peptide fragments for subsequent condensation. acs.org

Recent advancements have focused on improving the efficiency and sustainability of solution-phase synthesis. For instance, the use of cyclic propylphosphonic anhydride (T3P®) as a coupling reagent has been shown to facilitate rapid and efficient peptide bond formation with minimal epimerization. mdpi.comresearchgate.net Studies have demonstrated high conversion rates when coupling Fmoc-protected amino acids, including Fmoc-Leu-OH, with amino esters in solution. researchgate.net

| N-Fmoc-Amino Acid | Amino Ester Component | Conversion (%) | Reference |

|---|---|---|---|

| Fmoc-Leu-OH | H-Leu-OBn | >99 | researchgate.net |

| Fmoc-Trp-OH | H-Leu-OBn | >99 | researchgate.net |

| Fmoc-Arg(Pbf)-OH | H-Leu-OBn | >99 | researchgate.net |

| Fmoc-Asp(tBu)-OH | H-Leu-OBn | >99 | researchgate.net |

| Fmoc-Ser(tBu)-OH | H-Leu-OBn | >99 | researchgate.net |

Segment condensation is a powerful strategy within solution-phase synthesis used to build long peptides or proteins by coupling smaller, pre-synthesized peptide fragments. acs.org This approach mitigates the cumulative yield loss associated with stepwise synthesis of very long chains. In this context, this compound can be incorporated into a peptide fragment, which is then used in a subsequent coupling reaction.

The process typically involves the synthesis of two or more peptide segments. One segment is prepared with a free N-terminus (the nucleophilic component), while the other is prepared with an activated C-terminus (the acyl donor). A fragment containing a C-terminal D-Leucine could be synthesized, and after selective deprotection of its N-terminus, it would act as the nucleophilic component. Conversely, a fragment could be designed with this compound at its N-terminus. After synthesis of this fragment, the Fmoc group is removed, and the resulting free amine is coupled with another activated peptide segment.

A convergent [3 + 4] segment condensation strategy has been successfully employed in the solution-phase synthesis of a cyclic heptapeptide (B1575542) precursor. beilstein-journals.org In this synthesis, a tripeptide segment and a tetrapeptide segment were synthesized independently and then coupled in solution. To minimize racemization, which is a significant risk during segment coupling, specialized reagents like 3-(diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one (DEPBT) are often used. beilstein-journals.org The synthesis of such fragments often begins on a solid support to facilitate elongation, after which the protected fragment is cleaved and used for the solution-phase condensation step. acs.org

The application of solution-phase methodologies with this compound presents a distinct set of advantages and challenges compared to solid-phase synthesis.

Advantages:

Scalability: Solution-phase synthesis is generally more amenable to scaling up for industrial production of peptides.

Purification of Intermediates: The ability to isolate and purify intermediate fragments allows for greater control over the purity of the final product, which is crucial when synthesizing complex or long peptides. ajinomoto.com

Characterization: Intermediates can be fully characterized at each stage, confirming the sequence and purity before proceeding to the next coupling step.

Reduced Reagent Excess: Often, a smaller excess of amino acids and coupling reagents is required compared to solid-phase synthesis, improving cost-effectiveness. unive.it

Challenges:

Solubility: A primary challenge is the decreasing solubility of the growing peptide chain as its length increases. ajinomoto.com The incorporation of hydrophobic residues like D-leucine can exacerbate this issue, potentially leading to aggregation and difficult handling. nih.gov Specialized solvent systems or the introduction of solubilizing tags may be necessary to maintain homogeneity. ajinomoto.com

Racemization/Epimerization: The activation of the C-terminal carboxylic acid of a peptide fragment for segment condensation carries a high risk of racemization, particularly for amino acids other than glycine or proline. unive.itthieme-connect.de While urethane-based protecting groups like Fmoc suppress racemization during the coupling of single amino acids, the risk is elevated during fragment coupling. nih.gov The use of low-racemization coupling reagents is critical.

| Attribute | Description | Reference |

|---|---|---|

| Advantage: Scalability | Well-suited for large-scale and industrial production. | ajinomoto.com |

| Advantage: Purity Control | Allows for isolation and purification of intermediates, ensuring higher final purity. | ajinomoto.com |

| Challenge: Solubility | Growing peptide chains, especially hydrophobic ones containing residues like Leucine, may become insoluble. | ajinomoto.comnih.gov |

| Challenge: Racemization | Significant risk of epimerization at the C-terminal residue during fragment coupling. | unive.itthieme-connect.de |

| Challenge: Process Intensity | Requires manual purification and isolation at each step, making it labor-intensive. | acs.org |

The success of a multi-step solution-phase peptide synthesis relies on an orthogonal protecting group strategy, where one type of protecting group can be removed without affecting others. researchgate.net The use of this compound fits into the most common orthogonal scheme, the Fmoc/tBu strategy.

In this strategy, the Nα-amino group is temporarily protected by the base-labile Fmoc group. Side-chain functional groups of other amino acids in the sequence are protected by acid-labile groups, most commonly derived from tert-butanol (B103910) (e.g., tert-butyl (tBu) esters for Aspartic acid, tBu ethers for Serine, and tert-butyloxycarbonyl (Boc) for Lysine). researchgate.netacs.org

The compatibility of this compound extends to other protecting group strategies as well, such as those involving benzyl (B1604629) (Bzl) type side-chain protection, which is typically removed by catalytic hydrogenation. researchgate.net The stability of the Fmoc group to the acidic conditions used to cleave Boc groups and to the hydrogenolysis conditions used to cleave Bzl groups makes it a versatile and reliable choice for complex synthetic routes in solution. nih.govresearchgate.net

Research Applications in Peptide and Peptidomimetic Chemistry

Design and Synthesis of Peptides Incorporating Fmoc-D-Leu-OH

The strategic incorporation of this compound allows chemists to construct peptides with tailored properties, moving beyond the limitations of naturally occurring sequences.

In the synthesis of linear peptides, this compound is used as a standard building block in Fmoc-based SPPS. escholarship.org Its primary function is to introduce a D-leucine residue at a specific position within the peptide chain. This substitution can drastically increase the peptide's half-life by preventing cleavage by proteases at that site. A notable example is the synthesis of the linear precursor to Wollamide B, a cyclohexapeptide with antimycobacterial activity, where this compound is sequentially coupled to the growing peptide chain on a 2-chlorotrityl chloride resin. researchgate.netresearchgate.net Similarly, the total synthesis of [β-HIle]2-nodupetide, an analog of the natural product nodupetide, involves the coupling of this compound as the fifth residue in the linear hexapeptide sequence. rsc.org

| Peptide Example | Synthesis Method | Role of this compound | Research Finding |

| Linear Precursor of Wollamide B | Fmoc-SPPS on 2-CTC resin | Introduction of a D-Leu residue in the hexapeptide sequence. researchgate.netresearchgate.net | Creates a key component of a potent antimycobacterial agent. researchgate.net |

| Linear Precursor of [β-HIle]2-nodupetide | Fmoc-SPPS on 2-CTC resin | Coupled as the fifth amino acid in the sequence to build the hexapeptide backbone. rsc.org | Enables the synthesis of a nodupetide analog for antimicrobial activity studies. rsc.org |

| Linear Precursor of Difelikefalin | Fmoc-SPPS on 2-CTC resin | Used as a building block in the solid-phase synthesis of the kappa-opioid receptor agonist. mdpi.com | Facilitates the construction of a therapeutic peptide for treating pruritus. mdpi.com |

The incorporation of D-amino acids like D-leucine is a well-established strategy for promoting the formation of turns in a peptide chain, which is often a prerequisite for efficient macrocyclization. The conformational constraints imposed by the D-amino acid can pre-organize the linear precursor into a conformation that favors ring closure, thereby increasing the yield of the desired cyclic product. This compound is frequently used for this purpose in the synthesis of cyclic peptides with therapeutic potential. For instance, it is a component in the synthesis of cyclic hexapeptides and self-assembling cyclic peptide-polymer conjugates. publish.csiro.aumdpi.com In the synthesis of wollamides, the linear precursor containing D-leucine is cleaved from the resin and then cyclized in solution. researchgate.net

Branched peptides, particularly Multiple Antigenic Peptides (MAPs), are dendritic molecules that present multiple copies of a peptide sequence on a core matrix, typically built from lysine (B10760008) residues. google.comgoogleapis.com This architecture is used to elicit a strong immune response for vaccine development. This compound can be incorporated into the peptide branches of these constructs. google.com The inclusion of D-leucine serves a dual purpose: it can be part of the antigenic epitope itself, and it enhances the stability of the branches against degradation, ensuring the immunogen remains intact for longer, thereby improving its efficacy. googleapis.com

In the field of targeted drug delivery, peptide-drug conjugates (PDCs) utilize a peptide sequence to deliver a cytotoxic agent to a specific target, such as a tumor cell. The linker connecting the peptide to the drug is a critical component, and its stability is paramount to prevent premature drug release. Incorporating D-amino acids into the peptide linker is a key strategy to enhance its stability against proteolysis in the bloodstream. This compound is an ideal building block for this application. For example, patent literature describes drug linker compounds where a tripeptide sequence, such as -D-Leu-Ala-Asp-, is used to connect a ligand to a drug. google.com The presence of D-leucine is believed to confer selective cleavage within the tumor tissue compared to normal tissue, improving the therapeutic window of the conjugate. google.com

Branched Peptides and Multi-Antigenic Peptides

Development of Peptidomimetics Utilizing D-Amino Acid Scaffolds

Peptidomimetics are molecules designed to mimic the structure and function of natural peptides but with improved pharmacological properties, such as enhanced stability and oral bioavailability. researchgate.net The use of D-amino acid scaffolds, introduced using reagents like this compound, is a cornerstone of peptidomimetic design.

A powerful strategy in peptidomimetic design is the creation of retro-inverso peptides. These analogs are constructed by reversing the sequence of the parent peptide and inverting the chirality of each amino acid from L to D. ualberta.ca This modification results in a peptide where the spatial orientation of the side chains is similar to the original peptide, but the peptide backbone is reversed. The resulting retro-inverso peptide is often recognized by the target receptor but is exceptionally resistant to degradation by proteases. ualberta.ca

This compound is a fundamental building block for synthesizing these highly stable mimetics. Research on the apelin peptide, for instance, involved the design and synthesis of retro-enantio analogs to improve metabolic stability. ualberta.ca The synthesis of a mirror-image monobody targeting the protein MCP-1 also relied on the use of a full suite of Fmoc-D-amino acids, including this compound, to construct the D-protein via chemical synthesis. researchgate.netnih.gov This D-monobody demonstrated high resistance to proteolytic degradation, highlighting the utility of this approach in creating durable protein-based therapeutics. researchgate.net

Conformational Constraints and Conformational Lockers

The incorporation of D-leucine, facilitated by this compound, into a peptide sequence serves as a powerful strategy for introducing conformational constraints. sigmaaldrich.comresearchgate.net Unlike their naturally occurring L-counterparts, D-amino acids disrupt common secondary structures such as α-helices and β-sheets. researchgate.net This disruption forces the peptide backbone to adopt specific, often more rigid, turn-like structures. The side chain of a D-amino acid projects in a different direction from the peptide backbone compared to an L-amino acid, creating steric hindrance that can act as a "conformational locker." vt.edunih.gov This effectively locks the peptide into a particular three-dimensional shape.

This induced rigidity is highly valuable in medicinal chemistry for several reasons. It can help to mimic the bioactive conformation of a natural peptide, potentially leading to enhanced receptor affinity and specificity. researchgate.net Furthermore, by reducing the number of available conformations, the entropic penalty of binding to a biological target is decreased, which can result in a higher binding affinity. pitt.edu The strategic placement of D-leucine can therefore be used to fine-tune the three-dimensional structure of a peptide to optimize its biological activity. nih.govfrontiersin.org

D-Amino Acid Containing Peptidomimetics for Enhanced Stability

Peptidomimetics are compounds designed to mimic the structure and function of natural peptides but are modified to improve their pharmacological properties. sigmaaldrich.comresearchgate.net A primary strategy in the design of robust peptidomimetics is the incorporation of D-amino acids, such as D-leucine supplied by this compound. fengchengroup.com Peptides containing D-amino acids exhibit significantly enhanced stability against proteolytic degradation. frontiersin.orgnih.govresearchgate.net This is because proteases, the enzymes that break down peptides, are highly stereospecific and primarily recognize and cleave peptide bonds formed between L-amino acids. frontiersin.orgmdpi.com

Role of this compound in Modulating Peptide Conformation and Stability

Impact on Secondary and Tertiary Structure

The introduction of D-leucine into a peptide sequence has a profound and predictable impact on its secondary and tertiary structure. americanpeptidesociety.org In a sequence that would typically form a right-handed α-helix, a single D-leucine residue can act as a helix breaker, inducing a turn or even promoting the formation of a rare left-handed helix. researchgate.net Similarly, in β-sheets, the inclusion of D-leucine disrupts the regular hydrogen-bonding pattern, leading to the formation of β-turns or other non-canonical structures. researchgate.net

Table 1: Impact of D-Amino Acid Incorporation on Peptide Conformation

| Peptide Attribute | Effect of D-Leucine Incorporation | Consequence |

| Secondary Structure | Disrupts α-helices and β-sheets | Induces turns and non-canonical structures |

| Tertiary Structure | Forces specific backbone conformations | Creates a more rigid and defined 3D structure |

| Hydrophobic Interactions | The bulky side chain participates in folding | Stabilizes the overall tertiary structure |

Resistance to Proteolytic Degradation

A significant advantage of incorporating D-leucine into peptides is the marked increase in their resistance to proteolytic degradation. sigmaaldrich.commdpi.com Proteases exhibit a high degree of stereospecificity, meaning they are configured to recognize and cleave peptide bonds between L-amino acids. frontiersin.orgmdpi.com The presence of a D-leucine residue at or near a potential cleavage site effectively blocks the enzyme from binding and hydrolyzing the peptide bond. sigmaaldrich.comnih.gov

This "steric shielding" dramatically enhances the peptide's stability in the presence of proteases found in plasma and other tissues. frontiersin.orgresearchgate.net This improved stability is a crucial factor in the development of peptide-based drugs, as it directly translates to a longer in vivo half-life and improved bioavailability. mdpi.comresearchgate.net

Table 2: Research Findings on D-Amino Acid Substitution and Proteolytic Resistance

| Original Peptide Sequence (All L-amino acids) | Modified Peptide with D-Amino Acid | Observation | Reference |

| A-L-W-K-K-L-L-K-K-Cha-NH₂ | A-L-W-D-K -K-D-L -D-L -K-D-K -Cha-NH₂ | The D-amino acid enantiomer exhibited remarkable resistance to hydrolysis by trypsin and chymotrypsin (B1334515). | nih.gov |

| G-C-C-S-H-P-R-C-G-K | G-D-C -D-C -S-H-P-R-D-C -G-K | RgIA mutants with D-amino acids showed notable stability and adaptability. | mdpi.com |

| L-Ala-L-Leu-L-Phe-L-Lys | L-Ala-D-Leu -L-Phe-L-Lys | The half-life in human serum increased from less than 1 hour to over 24 hours. | frontiersin.org |

Solubility Enhancement in Peptide Design

While the inherent hydrophobicity of the leucine (B10760876) side chain can sometimes lead to solubility issues, the strategic incorporation of D-leucine can paradoxically enhance the solubility of certain peptides. chemimpex.comchemimpex.com This is particularly relevant for aggregation-prone sequences, such as those rich in hydrophobic L-amino acids that have a tendency to form intermolecular β-sheets, leading to insoluble aggregates. researchgate.netnih.gov

Applications in Combinatorial Chemistry and Library Generation

This compound is an indispensable building block in the field of combinatorial chemistry for the creation of diverse peptide and peptidomimetic libraries. mit.edunih.govasm.org These libraries, which can contain thousands to millions of unique but related sequences, are powerful tools for high-throughput screening in drug discovery and for investigating protein-protein interactions. nih.govchapman.edunih.gov

The inclusion of D-leucine and other non-canonical amino acids dramatically expands the chemical diversity of these libraries, allowing for the exploration of a much broader structural and functional landscape than is possible with only the 20 proteinogenic L-amino acids. sigmaaldrich.commit.edu Using techniques such as split-and-pool synthesis, this compound can be systematically incorporated at various positions within the peptide chains of the library. asm.org This generates a vast collection of molecules with a wide range of conformations, stabilities, and biological activities. Screening these libraries against a specific biological target can accelerate the discovery of novel lead compounds with enhanced properties, such as high affinity, selectivity, and improved metabolic stability. mit.edunih.gov

Construction of D-Peptide Libraries for Ligand Discovery

The synthesis of D-peptide libraries is a key strategy for discovering novel ligands against biological targets. These libraries are collections of vast numbers of different peptide sequences composed partially or entirely of D-amino acids. This compound, a derivative of the D-enantiomer of leucine, is a standard reagent used in the solid-phase peptide synthesis (SPPS) of these libraries. sigmaaldrich.comnih.gov The "split-mix" or "split and pool" synthesis method is a common and efficient technique for generating "one-bead one-compound" (OBOC) combinatorial libraries, where each resin bead carries a unique peptide sequence. nih.govnih.gov

The process involves dividing the resin beads into equal portions, coupling a specific Fmoc-protected D-amino acid like this compound to each portion, and then pooling the portions together before the next coupling cycle. nih.govnih.gov This iterative process allows for the rapid generation of millions to billions of unique D-peptide sequences. researchgate.net The inclusion of non-canonical and D-amino acids, such as D-Leucine, is critical for maximizing the structural diversity of the library and improving the chances of identifying high-affinity binders to target proteins. nih.govnih.gov These D-peptide libraries have been successfully used to discover ligands for various biological targets, including those involved in protein-protein interactions (PPIs) which are often considered challenging to drug. researchgate.netnih.gov

Table 1: Representative Fmoc-D-Amino Acids Used in D-Peptide Library Synthesis

| Compound Name | Role in Synthesis | Reference |

|---|---|---|

| This compound | Building block for introducing D-Leucine | nih.govnih.gov |

| Fmoc-D-Ala-OH | Building block for introducing D-Alanine | nih.govnih.gov |

| Fmoc-D-Phe-OH | Building block for introducing D-Phenylalanine | nih.govnih.gov |

| Fmoc-D-Tyr(tBu)-OH | Building block for introducing protected D-Tyrosine | nih.govnih.gov |

| Fmoc-D-Arg(Pbf)-OH | Building block for introducing protected D-Arginine | nih.govnih.gov |

| Fmoc-D-Trp(Boc)-OH | Building block for introducing protected D-Tryptophan | nih.gov |

Screening Methodologies for D-Peptide Libraries (e.g., Mirror-Image Phage Display)

Once a D-peptide library is constructed, it must be screened to identify individual members that bind to the target of interest. A powerful and widely used technique for this purpose is mirror-image phage display (MIPD). cardiff.ac.ukresearchgate.net This method cleverly circumvents the biological limitation that ribosomes only synthesize L-peptides. In MIPD, the target protein is chemically synthesized in its unnatural D-enantiomeric form (the "bait"). nih.govnih.gov This D-protein target is then used to screen a phage display library, which presents a vast diversity of L-peptides on the phage surface.

According to the principle of chiral symmetry, the interaction between an L-peptide and a D-protein is a mirror image of the interaction between the corresponding D-peptide and the natural L-protein. nih.govnih.gov Therefore, the sequences of the L-peptides that bind to the D-target can be determined, and this information is used to synthesize the corresponding D-peptides. nih.gov These newly synthesized D-peptides are expected to bind to the natural L-protein target with high affinity and specificity, while also possessing the crucial advantage of being resistant to proteolytic degradation. nih.govresearchgate.net This approach has been successfully applied to identify D-peptide ligands for therapeutically relevant targets like MDM2, a negative regulator of p53. nih.gov

Table 2: Key Steps in Mirror-Image Phage Display

| Step | Description | Rationale | Reference |

|---|---|---|---|

| 1. D-Target Synthesis | The target protein is chemically synthesized using D-amino acids. | To create a "mirror-image" bait for screening. | nih.govnih.gov |

| 2. L-Peptide Library Screening | A phage display library expressing L-peptides is screened against the D-target. | To identify L-peptides that bind to the D-target. | nih.gov |

| 3. Binder Identification | Phages that bind to the D-target are isolated and their peptide sequences are determined. | To obtain the sequence information of successful binders. | nih.gov |

| 4. D-Peptide Synthesis | Peptides with the identified sequences are chemically synthesized using D-amino acids, including this compound. | To create the D-peptide equivalent that will bind the natural L-protein target. | nih.govnih.gov |

Encoding Technologies for Combinatorial Libraries

A significant challenge in working with large combinatorial libraries, such as the "one-bead one-compound" (OBOC) libraries where this compound is used, is determining the chemical structure of the compound on any given "hit" bead. nih.gov To address this, various encoding technologies have been developed. These methods attach chemical or DNA "tags" to the bead that encode the synthetic steps it has undergone.

One approach involves topologically segregated bilayer beads, where the outer layer of the bead displays the test compound (e.g., a D-peptide), and the inner core contains an encoding tag. ucdavis.edu The encoding can be achieved using a sequence of amino acids that can be readily sequenced using methods like Edman degradation. ucdavis.edu This strategy eliminates extra steps for adding tags by combining their synthesis with the library synthesis itself.

Another powerful and increasingly common method is DNA-encoding. In DNA-encoded libraries (DELs), each unique chemical compound is conjugated to a unique DNA oligonucleotide that serves as a barcode. While the synthesis conditions for peptides must be compatible with the stability of DNA, this method allows for the screening of immense libraries. acs.org Mass spectrometry (MS) has also emerged as a rapid and sensitive decoding method. ucdavis.edu For some libraries, the compounds on a single hit bead can be cleaved and directly analyzed by MS to determine their structure, bypassing the need for a separate encoding tag. researchgate.netucdavis.edu These encoding technologies are crucial for efficiently identifying the structures of active compounds from the vast chemical space explored by combinatorial libraries built with reagents like this compound.

Table 3: Comparison of Encoding Technologies

| Technology | Principle | Advantages | Key Considerations | Reference(s) |

|---|---|---|---|---|

| One-Bead One-Compound (OBOC) with Chemical Encoding | A coding tag (e.g., a peptide sequence) is co-synthesized in the bead's interior, parallel to the library compound on the exterior. | Eliminates extra synthetic steps for tagging. | Requires orthogonal chemistry and sequencing of the tag (e.g., Edman degradation). | nih.govucdavis.eduucdavis.edu |

| DNA-Encoded Libraries (DEL) | Each library compound is covalently linked to a unique DNA oligonucleotide that serves as an identifiable barcode. | Allows for screening of exceptionally large libraries (billions to trillions of compounds). | Synthetic chemistry must be compatible with DNA stability. | acs.org |

| Mass Spectrometry (MS) Based Decoding | The structure of the compound on a single "hit" bead is determined directly by high-resolution mass spectrometry. | Rapid and does not require a pre-synthesized tag. | Requires sufficient material on the bead for analysis; works well for peptides. | researchgate.netucdavis.edu |

Investigations in Biochemical and Biophysical Contexts

Supramolecular Chemistry and Self-Assembly of Fmoc-D-Leu-OH Containing Peptides

Applications in Biomaterials and Nanotechnology

This compound, a derivative of the amino acid D-leucine protected with the fluorenylmethyloxycarbonyl (Fmoc) group, has found utility in the development of advanced biomaterials and in the field of nanotechnology. The Fmoc moiety imparts hydrophobicity and aromaticity, facilitating self-assembly into various nanostructures, such as nanofibers and hydrogels beilstein-journals.orgd-nb.inforesearchgate.netresearchgate.net. These self-assembled structures are explored for their biocompatibility and potential applications in drug delivery, tissue engineering, and as antimicrobial agents beilstein-journals.orgd-nb.inforesearchgate.net.

Research has demonstrated the co-assembly of Fmoc-protected amino acids, including this compound, with other molecules or ions to create functional nanomaterials. For instance, Fmoc-L-leucine has been co-assembled with manganese ions and a photosensitive drug (chlorin e6) to form nanoparticles for photodynamic therapy, showcasing potential in cancer treatment beilstein-journals.org. Similarly, Fmoc-phenylalanine and Fmoc-leucine have been co-assembled to create hydrogels with antimicrobial properties, effectively targeting Staphylococcus aureus d-nb.infonih.gov. The inherent stability of D-amino acid-containing peptides also contributes to their appeal in biomaterial design, offering resistance to enzymatic degradation compared to their L-amino acid counterparts nih.govnih.gov.

Advanced Analytical Techniques for Characterization of this compound Derived Products

The precise characterization of this compound and its derived products is crucial for ensuring quality and understanding their behavior. A suite of advanced analytical techniques is employed for this purpose.

Spectroscopic Methods (e.g., NMR, Mass Spectrometry, Circular Dichroism)

Spectroscopic methods are fundamental for confirming the structure, purity, and stereochemistry of this compound and peptides synthesized using it.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR, particularly ¹H NMR, is used to elucidate the molecular structure of this compound by analyzing the chemical shifts and coupling patterns of its protons chemicalbook.comambeed.comapexbt.com. This technique confirms the presence of the Fmoc group and the D-leucine residue, providing detailed information about the molecular connectivity.

Mass Spectrometry (MS): Mass spectrometry techniques, such as ESI-MS or UPLC-MS, are vital for determining the molecular weight and elemental composition of this compound and its derivatives ambeed.comrsc.orgresearchgate.netrsc.org. High-resolution MS can provide accurate mass measurements, confirming the identity of the synthesized compounds and identifying potential impurities or byproducts.

Circular Dichroism (CD) Spectroscopy: CD spectroscopy is particularly useful for assessing the stereochemistry and secondary structural elements of peptides synthesized with this compound rsc.orgrsc.orgnih.gov. CD spectra can differentiate between enantiomers and provide insights into the conformational preferences (e.g., beta-sheets, alpha-helices) of peptide assemblies, which are critical for their biomaterial applications. The CD spectrum of a D-peptide derivative is typically a mirror image of its L-enantiomer mdpi.com.

Chromatographic Techniques for Purity Assessment (e.g., HPLC, UPLC-MS)

Chromatographic methods are indispensable for evaluating the purity of this compound and its synthesized peptide products.

High-Performance Liquid Chromatography (HPLC): HPLC is widely used to assess the purity of this compound, typically achieving purities greater than 98% or 99% cblpatras.grsigmaaldrich.comwatanabechem.co.jpcem.comabbexa.comcem.combldpharm.comottokemi.com. It separates this compound from potential impurities, such as related amino acid derivatives or residual starting materials. HPLC is also a standard method for analyzing the purity of synthesized peptides, often using UV detection at specific wavelengths rsc.org.

Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS): UPLC-MS combines the high separation power of UPLC with the identification capabilities of MS, offering a comprehensive approach for purity assessment and structural confirmation ambeed.comresearchgate.netrsc.org. This technique is crucial for identifying and quantifying trace impurities in this compound and its peptide products, ensuring high fidelity in synthesis.

Quantitative Analysis of Resin Loading and Coupling Efficiency

In solid-phase peptide synthesis (SPPS), accurately quantifying the amount of this compound attached to the resin (loading capacity) and the efficiency of its subsequent coupling reactions is critical for synthesis success and cost-effectiveness.